Compound Description: BIRB 796 is a potent and selective inhibitor of p38α MAP kinase. This compound has advanced into human clinical trials for treating autoimmune diseases. Research highlights the critical role of the tert-butyl group for binding affinity, occupying a lipophilic pocket in the kinase. Additionally, the aromatic ring at the N-2 position of the pyrazole contributes to binding through pi-CH2 interactions. []
Relevance: BIRB 796 shares the core structure of a tert-butyl substituted pyrazole with 1-(5-(tert-butyl)-1H-pyrazol-3-yl)pyrrolidin-3-amine. This suggests the importance of the tert-butyl group in interacting with specific target sites. Understanding the binding modes of BIRB 796 provides valuable insights into the potential interactions of 1-(5-(tert-butyl)-1H-pyrazol-3-yl)pyrrolidin-3-amine. []
Compound Description: This compound is notable for its supramolecular assembly, forming complex sheets through N-H···N, C-H···N, and C-H···O hydrogen bonds. The tert-butyl group and octyl chain contribute to the sheet-like arrangement by influencing intermolecular interactions. []
Relevance: This compound shares the 5-tert-butyl-1H-pyrazol-3-yl moiety with 1-(5-(tert-butyl)-1H-pyrazol-3-yl)pyrrolidin-3-amine. While the core structures differ, the presence of the shared moiety suggests that this portion of the molecule might contribute to specific intermolecular interactions or influence the overall conformation of both compounds. []
Compound Description: This compound exhibits a characteristic chain of edge-fused centrosymmetric rings, formed through N-H···O and C-H···π(arene) hydrogen bonds. The presence of the ester unit and the bromophenyl group contributes to the overall conformation and intermolecular interactions. []
Relevance: Similar to the previous compound, this structure also shares the 5-tert-butyl-1H-pyrazol-3-yl moiety with 1-(5-(tert-butyl)-1H-pyrazol-3-yl)pyrrolidin-3-amine. The recurrent presence of this moiety, even in structurally distinct compounds, emphasizes its potential significance in molecular recognition and self-assembly processes. []
Relevance: While MRK-016 does not share a direct core structure with 1-(5-(tert-butyl)-1H-pyrazol-3-yl)pyrrolidin-3-amine, both compounds incorporate a tert-butyl substituent. The influence of this substituent on the pharmacological properties of MRK-016 suggests that it may play a role in the biological activity of 1-(5-(tert-butyl)-1H-pyrazol-3-yl)pyrrolidin-3-amine. []
Compound Description: ABT-102 acts as a potent TRPV1 antagonist and was investigated for its potential in pain management. The incorporation of the indan moiety significantly enhances its in vitro potency and drug-like properties. []
Relevance: Similar to MRK-016, the structural similarity of ABT-102 to 1-(5-(tert-butyl)-1H-pyrazol-3-yl)pyrrolidin-3-amine lies in the presence of the tert-butyl substituent. Although the core structures are different, the shared substituent highlights its potential role in influencing pharmacological properties. []
Compound Description: Compound 18b is a potent FLT3 inhibitor, showing promise as a potential treatment for psoriasis due to its significant antipsoriatic effects in a K14-VEGF transgenic mouse model. []
Relevance: While the core structure differs, 18b shares the 5-tert-butylisoxazol-3-yl substituent with 1-(5-(tert-butyl)-1H-pyrazol-3-yl)pyrrolidin-3-amine. The presence of this shared moiety, though in different positions within the overall structure, suggests potential similarities in their binding modes or interactions with biological targets. []
Compound Description: CHMFL-FLT3-213 is a highly potent and selective type II FLT3 kinase inhibitor. It effectively targets FLT3-ITD mutations commonly found in AML patients and exhibits promising antitumor activity in preclinical studies. []
Relevance: Similar to compound 18b, CHMFL-FLT3-213 also contains the 5-tert-butylisoxazol-3-yl substituent. This suggests that this specific moiety might contribute to the binding affinity and selectivity of these compounds towards kinases. Further investigation into the binding interactions of these compounds could provide valuable insights into the structure-activity relationship of 1-(5-(tert-butyl)-1H-pyrazol-3-yl)pyrrolidin-3-amine. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.